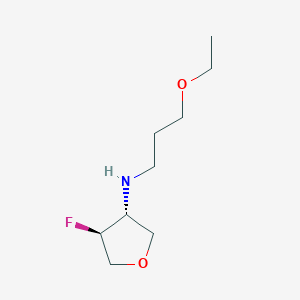

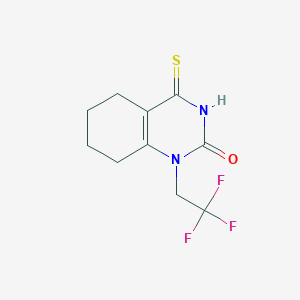

![molecular formula C10H12Cl2F3NO B1531623 1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride CAS No. 2205384-91-2](/img/structure/B1531623.png)

1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of substituted 2-(chloromethyl)-pyridine (1a – 1b) with substituted imidazole-2-thione (2a – 2c) in the presence of sodium methoxide . This process yields a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles (3a – 3f) in good yields. Additionally, similar reactions with different pyrimidine-2-thiol (4a – 4b) lead to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine (5a – 5d) derivatives .

Molecular Structure Analysis

The molecular structure of 1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride reveals a monoclinic P 2 1 / c symmetry . For example, the unit cell parameters for compound 3a are a = 7.786 Å , b = 21.910 Å , c = 8.675 Å , and β = 91.113° . Similarly, compound 5b exhibits parameters such as a = 9.1683 Å , b = 14.0946 Å , c = 12.5409 Å , and β = 93.686° .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride serves as a precursor in the synthesis of various complex molecules. Its structure allows for the creation of derivatives through reactions involving its amine and ether functionalities. For instance, it has been utilized in the synthesis of amino-acid conjugates of specific haptens, demonstrating the compound's versatility in creating molecules with potential therapeutic applications (Benoiton, Hudecz, & Chen, 2009). Moreover, the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline Ruthenium catalysts showcases its role in catalysis research, indicating its utility in synthetic chemistry and possibly green chemistry applications (Facchetti et al., 2016).

Organic Synthesis and Ligand Design

The compound is instrumental in organic synthesis and ligand design, offering a pathway to new materials and catalysts. Its trifluoroethoxy group is particularly valuable for introducing fluorine into target molecules, which is crucial for the development of pharmaceuticals and agrochemicals due to fluorine's ability to alter the biological activity of organic compounds. Research demonstrates its application in the synthesis of fluorine compounds, highlighting its role in introducing fluorine atoms into organic frameworks (Bergmann & Cohen, 1970).

Development of Photolabile Probes

Another significant application includes the development of photolabile probes for biological studies. The compound's ability to undergo specific reactions under light irradiation makes it a candidate for designing molecules that can be activated or released in a controlled manner by light. This property is critical for the development of novel therapeutic agents and for the study of biological processes with high spatial and temporal resolution. For example, studies on the photolysis of related diazirines highlight the potential for designing photoaffinity probes, although caution is advised due to possible reversible reactions (Platz et al., 1991).

Antidepressant Activity Research

The exploration of derivatives for potential antidepressant activity showcases the compound's relevance in drug discovery. A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives indicates the investigation of its structural analogs for inhibiting the uptake of neurotransmitters such as norepinephrine and serotonin, an essential mechanism in developing antidepressant drugs (Yardley et al., 1990).

Safety and Hazards

1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride should be handled with care. Standard laboratory safety precautions apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Propiedades

IUPAC Name |

1-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3NO.ClH/c1-6(15)8-3-2-7(11)4-9(8)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOYSZJQGODJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)OCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)

![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)

![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)